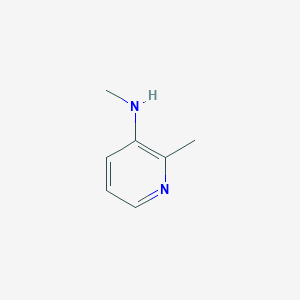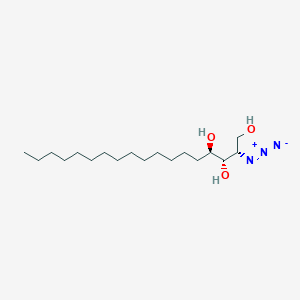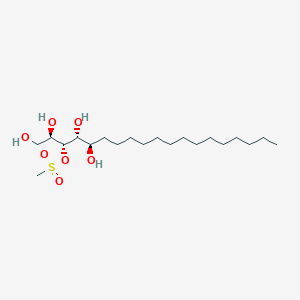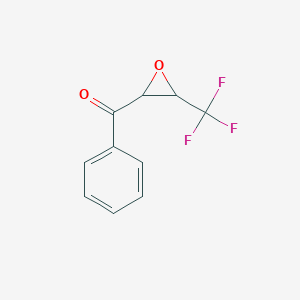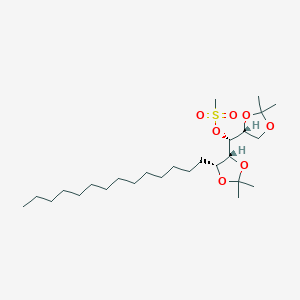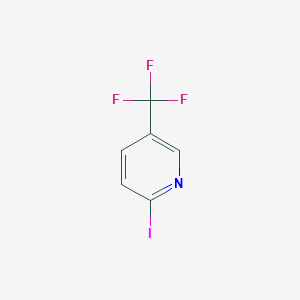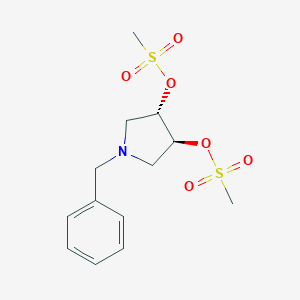![molecular formula C15H14N4S B028604 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine CAS No. 168910-32-5](/img/structure/B28604.png)
5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine
説明
Synthesis Analysis
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine and related compounds involves several key steps, including catalytic hydrogenation, S-arylation, and reactions with halogenides. For instance, Elslager et al. (1983) and Al-Salahi (2010) have described the synthesis of quinazolinediamines through catalytic hydrogenation of quinazolinecarbonitriles and S-arylation methods, respectively, highlighting the versatility and efficiency of these synthetic approaches in producing compounds with potent biological activities (Elslager, Johnson, & Werbel, 1983); (Al-Salahi, 2010).
Molecular Structure Analysis
The molecular structure of quinazolinediamines, including the title compound, has been extensively analyzed using techniques such as Raman spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations. Geesi et al. (2020) and El‐Hiti et al. (2014) have reported on the crystal structure and Hirshfeld surface analysis of quinazoline derivatives, providing insights into their molecular geometry, electronic distribution, and intermolecular interactions (Geesi et al., 2020); (El‐Hiti, Smith, Hegazy, Ajarim, & Kariuki, 2014).
Chemical Reactions and Properties
Quinazolinediamines undergo a variety of chemical reactions, including nucleophilic aromatic substitution, and exhibit diverse reactivity patterns depending on the substituents and reaction conditions. Jeminejs et al. (2021) discussed the nucleophile-nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Jeminejs, Novosjolova, Bizdēna, & Turks, 2021).
Physical Properties Analysis
The physical properties of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine, such as solubility, melting point, and stability, can be influenced by its molecular structure and intermolecular interactions. Studies by El‐Hiti et al. (2014) and others have provided valuable data on these aspects, aiding in the understanding of how these properties affect the compound's applications in various domains (El‐Hiti et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo specific reactions, are crucial for the application of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in synthesis and material science. The work by Jeminejs et al. (2021) on the reactivity of quinazoline derivatives provides insights into how these compounds can be modified and utilized in creating new materials and pharmaceuticals (Jeminejs et al., 2021).
科学的研究の応用
Electrochemical Studies
Research has shown that compounds with similar sulfanyl and quinazoline structures undergo electrochemical reductions, leading to the formation of derivatives with potential applications in electrochemical sensors and redox chemistry. For example, the electrochemical behavior of sulfophenylazo benzoic acids indicates that such compounds are reduced predominantly as hydrazone tautomers, leading to hydrazo compounds with implications in electrochemical sensing and reduction processes (Mandić, Nigović, & Šimunić, 2004).
Medicinal Chemistry and Drug Design
Quinazoline derivatives have shown significant biological activities, including antifungal, antibacterial, and anti-inflammatory properties. For instance, X-ray crystallographic analysis of dihydrofolate reductase with sulfanyl-substituted quinazoline inhibitors reveals distinct binding modes, offering insights into the design of selective enzyme inhibitors (Whitlow et al., 2001). Additionally, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been synthesized and studied for their chemiluminescence, highlighting the potential for application in analytical chemistry and sensor technology (Watanabe et al., 2010).
Organic Synthesis and Chemical Properties
The synthesis and functionalization of quinazoline derivatives, including those with sulfanyl groups, have been extensively studied. These compounds have been explored for their potential as intermediates in organic synthesis, offering pathways to a wide range of heterocyclic compounds with diverse biological activities. For example, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted tetrazoles demonstrates the versatility of sulfanyl groups in facilitating chemical transformations and introducing functional diversity (Dmitrieva et al., 2012).
Pharmacological Applications
Quinazoline derivatives have been investigated for their pharmacological properties, including antiulcer and antitumor activities. The synthesis of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones and their evaluation for antiulcer activity demonstrates the therapeutic potential of these compounds (Patil, Ganguly, & Surana, 2010).
特性
IUPAC Name |
5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJFGEAPSYQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332215 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine | |
CAS RN |
168910-32-5 | |
| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



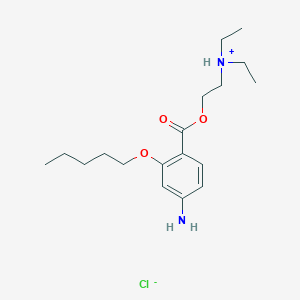
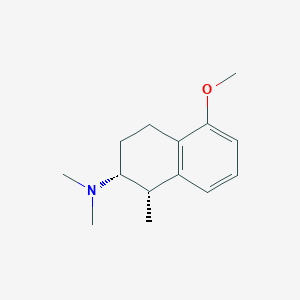
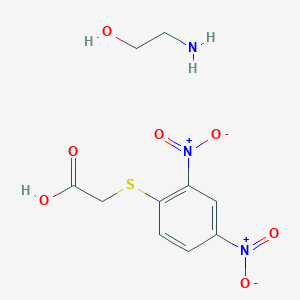
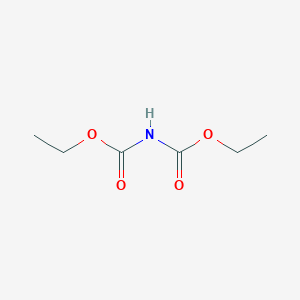
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
